7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Pharmaceutical reference standards Pharmacopeial impurity profiling GMP quality control

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 68077-26-9, molecular formula C₁₂H₉ClFNO₃, MW 269.66) is a fluoroquinolone carboxylic acid derivative that serves as the direct penultimate intermediate in the industrial synthesis of the fluoroquinolone antibiotics norfloxacin and pefloxacin. It is officially codified in three pharmacopeial monographs: Norfloxacin EP Impurity A, Norfloxacin USP Related Compound A, and Pefloxacin EP Impurity F.

Molecular Formula C12H9ClFNO3
Molecular Weight 269.65 g/mol
CAS No. 68077-26-9
Cat. No. B118066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS68077-26-9
Synonyms7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid;  1-Ethyl-1,4-dihydro-4-oxo-6-fluoro-7-chloro-3-quinolinecarboxylic Acid;  7-Chloro-1,4-dihydro-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic Acid;  7-Chloro-1-ethyl-6-fluoro-1,4-dihy
Molecular FormulaC12H9ClFNO3
Molecular Weight269.65 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O
InChIInChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)
InChIKeyWNNSMMJBBOPPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 68077-26-9): Sourcing Guide for Norfloxacin Q-Acid Intermediate and Pharmacopeial Reference Standard


7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 68077-26-9, molecular formula C₁₂H₉ClFNO₃, MW 269.66) is a fluoroquinolone carboxylic acid derivative that serves as the direct penultimate intermediate in the industrial synthesis of the fluoroquinolone antibiotics norfloxacin and pefloxacin [1]. It is officially codified in three pharmacopeial monographs: Norfloxacin EP Impurity A, Norfloxacin USP Related Compound A, and Pefloxacin EP Impurity F . The compound features a characteristic 7-chloro-6-fluoro substitution pattern on the quinoline-4-one-3-carboxylic acid scaffold with an N-1 ethyl group, distinguishing it from the N-1 cyclopropyl analog used in ciprofloxacin synthesis [2]. Its primary procurement relevance lies in its dual identity as a bulk pharmaceutical intermediate (often called 'Norfloxacin Q-Acid') and as a certified reference material for analytical method development, method validation, and quality control release testing of norfloxacin and pefloxacin active pharmaceutical ingredients .

Why 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cannot Be Interchanged with Closest In-Class Analogs: The N-1 Substituent, Competitive Reactivity, and Pharmacopeial Identity Problem


Generic substitution among 7-chloro-6-fluoro-quinolone-3-carboxylic acid intermediates fails because the N-1 substituent is the sole determinant of which fluoroquinolone API is ultimately produced: an N-1 ethyl group yields norfloxacin/pefloxacin, while an N-1 cyclopropyl group yields ciprofloxacin [1]. Further, the 7-chloro-6-fluoro pattern creates a documented competitive nucleophilic aromatic substitution problem during piperazine condensation, where approximately 25% of fluorine is displaced instead of chlorine under standard conditions, generating a regioisomeric impurity that compromises API purity [2]. This reactivity profile is absent in 7-chloro-6-hydrogen analogs. Moreover, this compound is not merely a synthetic intermediate—it is an officially designated pharmacopeial impurity (EP Impurity A / USP Related Compound A) with a codified acceptance limit of ≤0.2% in norfloxacin API, meaning any user performing GMP release testing, ANDA filing, or method validation must procure this exact CAS number as a certified reference material rather than a surrogate . Attempting to substitute a close structural analog—such as the ethyl ester (CAS 70458-94-5, mp 140–142°C), the cyclopropyl analog (CAS 86393-33-1), or the des-ethyl analog (CAS 88569-32-8)—invalidates regulatory traceability, alters chromatographic retention, and in the case of the N-1 cyclopropyl analog, produces an entirely different antibiotic .

Quantitative Differentiation Evidence for 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 68077-26-9) vs. Closest Analogs


Pharmacopeial Codification: Triple-Monograph Identity vs. Single-API Analogs

This compound is simultaneously codified as Norfloxacin EP Impurity A, Norfloxacin USP Related Compound A (Catalog No. 1471517), and Pefloxacin EP Impurity F, making it the only 7-chloro-6-fluoro-quinolone-3-carboxylic acid with a triple-pharmacopeial identity . In contrast, the closest structural analog, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ciprofloxacin Q-acid, CAS 86393-33-1), is listed only as a ciprofloxacin impurity and lacks dual EP/USP recognition across product families . The USP reference standard for this compound (Catalog 1471517, 15 mg) is priced at $921.00 and is supplied with full certificates of analysis compliant with ISO 17034 and ISO/IEC 17025 .

Pharmaceutical reference standards Pharmacopeial impurity profiling GMP quality control

Regulatory Acceptance Limit Drives Mandatory Procurement: ≤0.2% Impurity A Specification

The European Pharmacopoeia and USP norfloxacin monographs specify that Impurity A (this compound) must not exceed 0.2% in norfloxacin API, with individual unspecified impurities ≤0.1% and total impurities ≤0.5% . This creates a non-negotiable procurement requirement: any manufacturer of norfloxacin API, any ANDA applicant, and any QC laboratory performing batch release testing must possess an authenticated reference standard of this exact compound for system suitability, identification, and quantification [1]. In contrast, the analogous impurity specification for the cyclopropyl analog in ciprofloxacin is set at a different threshold (typically ≤0.3% for ciprofloxacin Impurity A), meaning the acceptance criteria and associated analytical method validation parameters are API-specific and non-transferable [2].

ANDA regulatory filing API impurity control GMP batch release

Competitive Nucleophilic Substitution: ~25% Fluorine Displacement Byproduct Unique to 7-Cl-6-F Scaffold

During the condensation of 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with anhydrous piperazine to form norfloxacin, the chlorine and fluorine atoms at positions 7 and 6 compete for nucleophilic aromatic substitution. Under standard thermal conditions (aqueous medium, ~170°C), approximately 25% of the fluorine is displaced by piperazine instead of the desired chlorine, generating 7-chloro-6-piperazinyl byproduct [1]. This competitive side reaction is quantitatively documented in the Chinese literature and was a key driver for developing the borate complex protection method (US 4,803,274 A), which improves regioselectivity by chelating the 3-carboxylic acid and 4-oxo groups with boric acid/acetic anhydride, thereby achieving approximately 82.3% overall yield of norfloxacin from the ethyl ester precursor [2]. In contrast, this competitive substitution problem does not occur with the 7-chloro-6-hydrogen analog, which lacks the competing fluorine leaving group [3].

Process chemistry Regioselectivity Impurity formation mechanism

Physicochemical Differentiation: Melting Point and pKa vs. Ethyl Ester Analog and Norfloxacin API

The target compound exhibits a melting point of 245–248°C (with decomposition; reported range 245–255°C) [1] and a pKa of 4.72, reflecting the single carboxylic acid group [2]. This is quantitatively distinct from its closest commercially available analog, the ethyl ester derivative (ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 70458-94-5), which melts at 140–142°C [3]. It is also distinct from the final API norfloxacin (CAS 70458-96-7), which melts at 218–224°C and exhibits two pKa values (6.34 and 8.75) due to its piperazine moiety [4]. The 7-chloro-1-cyclopropyl analog (ciprofloxacin Q-acid, CAS 86393-33-1) melts at 242–245°C, a range that partially overlaps with the target compound, making melting point alone insufficient for unequivocal identification—chromatographic retention time or spectroscopic fingerprinting is required .

Physicochemical characterization Quality specifications Identity testing

Reference Standard Traceability Chain: ISO 17034 Certified CRM with Multi-Pharmacopeial Traceability

The compound is available as a Certified Reference Material (CRM) from Sigma-Aldrich (PHR2233, 100 mg packaging) that is certified in accordance with ISO 17034 and ISO/IEC 17025 and carries dual traceability to both Ph. Eur. N1230010 and USP 1471517 primary standards . This dual traceability is unique among 7-chloro-6-fluoro-quinolone intermediates: the cyclopropyl analog (ciprofloxacin Q-acid) CRM is traceable only to ciprofloxacin-related monographs (USP or EP), not to norfloxacin or pefloxacin . The CRM is suitable for use in pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements [1]. The USP reference standard (Catalog 1471517, 15 mg, $921.00) is supplied with a valid use date and certificate, explicitly intended for specified quality tests and assays as defined in the USP compendia .

Certified reference material ISO 17034 Analytical method validation

Synthetic Pathway Exclusivity: N-1 Ethyl Substituent Determines API Outcome (Norfloxacin/Pefloxacin vs. Ciprofloxacin)

The N-1 substituent on the quinolone scaffold is the sole structural variable determining which fluoroquinolone antibiotic is produced upon piperazine condensation. This compound, bearing an N-1 ethyl group, reacts with piperazine (or 4-methylpiperazine) to yield norfloxacin or pefloxacin, respectively [1]. The cyclopropyl analog (CAS 86393-33-1) reacts with piperazine to yield ciprofloxacin [2]. Both reactions have been demonstrated using the same borate complex protection strategy (1-substituted 7-chloro-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic acid → borate complex → piperazine/Et₃N → API), proving that the N-1 group is the synthetically decisive feature [3]. A manufacturer sourcing this intermediate for norfloxacin production cannot substitute the cyclopropyl analog, as it would produce ciprofloxacin, a different API with distinct therapeutic indications, regulatory filings, and patent coverage. Similarly, substitution with the des-ethyl analog (CAS 88569-32-8, N-1 = H) would yield an unapproved quinolone with unknown efficacy and safety [4].

API synthesis Intermediate sourcing Fluoroquinolone manufacturing

High-Value Procurement Scenarios for 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 68077-26-9)


GMP Batch Release Testing and ANDA Regulatory Filing for Norfloxacin API

Pharmaceutical manufacturers producing norfloxacin API for regulated markets (US, EU) are required by EP and USP monographs to quantify Impurity A at a limit of ≤0.2% . This demands procurement of CAS 68077-26-9 as a certified reference standard (USP Catalog 1471517 or EP N1230010) for HPLC system suitability, retention time marking, and calibration curve construction. The compound's dual EP/USP traceability (ISO 17034-certified CRM, Sigma PHR2233) supports a single procurement for both FDA and EMA submissions, reducing qualification burden . Method development laboratories validating impurity methods for ANDA submissions also require this exact reference standard for specificity/forced degradation studies [1].

Industrial-Scale Synthesis of Norfloxacin via Borate Complex Route

Bulk manufacturers synthesizing norfloxacin at ton scale employ CAS 68077-26-9 (or its ethyl ester, CAS 70458-94-5) as the penultimate intermediate. The documented competitive fluorine displacement (~25% byproduct) necessitates use of the borate complex protection method (US 4,803,274 A) to achieve the reported ~82.3% yield . Procurement specifications for bulk intermediate should include HPLC purity ≥98.0%, with controlled levels of the 5-chloro positional isomer (a known impurity from Gould-Jacobs cyclization) . Industrial users may also procure the boric acid anhydride derivative directly to streamline the process [1].

Pefloxacin Impurity Profiling and Dual-API Quality Control

This compound is additionally codified as Pefloxacin EP Impurity F , making it uniquely valuable for QC laboratories that release both norfloxacin and pefloxacin products. A single reference standard lot can serve two product-specific methods, provided chromatographic conditions are appropriately validated. This dual applicability is not shared by the ethyl ester analog or the cyclopropyl analog, which are specific to a single API family . Laboratories operating under multi-product GMP environments can reduce reference standard inventory complexity by leveraging this compound's cross-monograph identity [1].

Medicinal Chemistry Derivatization: Scaffold for Novel Fluoroquinolone Hybrids

The 7-chloro substituent serves as a leaving group for nucleophilic aromatic substitution, enabling derivatization with amines beyond piperazine. This compound has been employed as the starting scaffold for synthesizing quinolone-triazine, quinolone-thiadiazole, and quinolone-oxadiazole hybrids, with some derivatives showing MIC values of up to 6.25 μg/mL against bacterial strains . The carboxylic acid group at C-3 also permits conversion to carbohydrazides, thiosemicarbazones, and amide derivatives for structure-activity relationship (SAR) exploration . Research procurement of high-purity material (≥98% HPLC) is essential to avoid confounding biological assay results from positional isomer contamination [1].

Quote Request

Request a Quote for 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.